
Dimethylmalonyl chloride
Overview
Description
Dimethylmalonyl chloride, also known as 2,2-Dimethylmalonic acid dichloride, is an organic compound with the molecular formula C5H6Cl2O2. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of two acyl chloride groups, making it a valuable reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylmalonyl chloride can be synthesized through the chlorination of dimethylmalonic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation under reduced pressure .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of dimethylmalonic acid to a chlorinating agent in a controlled environment to ensure safety and efficiency. The product is then collected and purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Dimethylmalonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and acids, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form dimethylmalonic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as amines and alcohols, to form amides and esters
Common Reagents and Conditions:
Alcohols: Reacts under mild conditions to form esters.
Amines: Reacts to form amides, often requiring a base to neutralize the hydrochloric acid formed.
Water: Hydrolysis occurs readily, especially in the presence of a base to neutralize the acid.
Major Products Formed:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Acids: Formed from hydrolysis.
Scientific Research Applications
Dimethylmalonyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Employed in the synthesis of hyperbranched polyesters and other polymeric materials.
Material Science: Utilized in the preparation of chelating agents and nanoparticles for metal ion removal from water.
Biological Research: Investigated for its potential use in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of dimethylmalonyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as alcohols and amines, through nucleophilic acyl substitution. This reaction involves the attack of the nucleophile on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. The resulting product is an ester or amide, depending on the nucleophile used .
Comparison with Similar Compounds
Malonyl Chloride: Similar in structure but lacks the two methyl groups.
Diethylmalonyl Chloride: Contains ethyl groups instead of methyl groups.
Methylmalonic Acid Dichloride: Similar structure with one methyl group
Uniqueness: Dimethylmalonyl chloride is unique due to the presence of two methyl groups, which influence its reactivity and steric properties. This makes it a valuable reagent in specific synthetic applications where the steric hindrance and electronic effects of the methyl groups are advantageous .
Biological Activity
Dimethylmalonyl chloride (DMC) is a chemical compound recognized for its diverse applications in organic synthesis and catalysis. Its biological activity, while less extensively studied compared to its chemical properties, has garnered attention due to its role in various biochemical processes. This article provides a detailed overview of the biological activity of this compound, including its synthesis, applications, and potential biological implications.
Chemical Structure and Properties
This compound, with the formula , is a dichloride derivative of dimethylmalonic acid. The compound features two carbonyl chloride groups that enhance its reactivity, particularly in organic synthesis. The presence of these electron-withdrawing groups increases the acidity of adjacent hydrogens, making them more reactive in various chemical reactions.
Synthesis and Applications
DMC is primarily utilized as a solid catalyst in the production of polymers and resins. It has also been employed in the synthesis of ethyl diazoacetate, which is crucial for manufacturing azoxy compounds. Furthermore, DMC has demonstrated the ability to form palladium complexes with metal chlorides, acting as a catalyst for hydrogenation reactions.
Table 1: Summary of Applications of this compound
Application | Description |
---|---|
Polymer Production | Acts as a solid catalyst in polymerization processes. |
Synthesis of Ethyl Diazoacetate | Used in creating azoxy compounds essential for various chemical reactions. |
Catalysis | Forms palladium complexes for hydrogenation reactions. |
Case Study 1: Nanoparticle Delivery Systems
A study evaluated the use of DMC-derived nanoparticles for delivering fluticasone propionate and salmeterol xinafoate to treat asthma. The results indicated that these nanoparticles achieved a higher fine particle fraction compared to traditional formulations, suggesting improved efficacy in drug delivery .
Case Study 2: Toxicological Implications
Research into related compounds highlights the potential toxic effects associated with chlorinated derivatives. For instance, some studies indicate that exposure to similar compounds can lead to adverse reproductive outcomes in animal models . While direct evidence for DMC is scarce, caution is warranted due to its structural similarities.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing dimethylmalonyl chloride, and how can its purity be ensured?
this compound is typically synthesized via chlorination of dimethylmalonic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂] under anhydrous conditions. Key steps include:
- Reaction setup : Conduct the reaction in dry dichloromethane (CH₂Cl₂) or toluene with catalytic DMF to enhance reactivity.
- Purification : Distill the product under reduced pressure (boiling point: 60°C at 10 mmHg) to remove residual reagents and byproducts .
- Characterization : Confirm purity via ¹H/¹³C NMR (absence of hydroxyl or acid peaks) and IR spectroscopy (C=O stretch ~1800 cm⁻¹, C-Cl ~700 cm⁻¹) .
Table 1: Physical Properties of this compound
Property | Value |
---|---|
Molecular Formula | (H₃C)₂C(COCl)₂ |
Molecular Weight | 169.01 g/mol |
Density (25°C) | 1.278 g/mL |
Boiling Point | 60°C at 10 mmHg |
CAS RN | 5659-93-8 |
Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?
- NMR Spectroscopy :
- IR Spectroscopy : Confirm C=O (~1800 cm⁻¹) and C-Cl (~700 cm⁻¹) stretches.
- Elemental Analysis : Verify chlorine content (~42%) to assess purity .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Moisture Sensitivity : Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis to dimethylmalonic acid and HCl gas .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of corrosive vapors .
- Waste Disposal : Quench excess reagent with cold sodium bicarbonate solution before disposal .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using this compound as a diacylating agent in heterocycle synthesis?
this compound is effective in forming oxazolines and amides. Optimization strategies include:
- Solvent Choice : Use CH₂Cl₂ or THF for solubility and low reactivity with acyl chlorides.
- Base Selection : Triethylamine (Et₃N) or DMAP catalyzes acylation while neutralizing HCl byproducts.
- Stoichiometry : Use 2 equivalents of this compound for bis-acylation reactions (e.g., oxazoline synthesis) .
Table 2: Example Reaction Conditions
Reaction Type | Conditions | Outcome |
---|---|---|
Bis(oxazoline) Synthesis | Et₃N, CH₂Cl₂, 25°C, 45 min | 84% yield |
Amine Acylation | BOC-protected amine, Et₃N | Confirmed by NMR |
Q. What methodologies are effective in resolving contradictory data from reactions involving this compound, such as unexpected byproducts?
- TLC Monitoring : Use hexane/ethyl acetate (3:1) to track reaction progress and identify unreacted starting material .
- Byproduct Analysis : Hydrolysis products (e.g., dimethylmalonic acid) indicate moisture contamination. Dry solvents and molecular sieves can mitigate this .
- Mechanistic Studies : Probe intermediates via in situ IR or LC-MS to identify competing pathways (e.g., over-acylation or ring-opening in oxazoline synthesis) .
Q. In mechanistic studies, how does this compound facilitate carbon-carbon bond formation, and what are the key intermediates?
this compound enables nucleophilic acylation by reacting with amines or alcohols to form acylated intermediates. For example:
- Oxazoline Formation : Reaction with β-amino alcohols generates a bis-acylated intermediate, which cyclizes to form oxazoline rings via intramolecular nucleophilic attack .
- Enolate Trapping : In basic conditions, the chloride can act as an electrophile, enabling cross-coupling reactions with enolates .
Q. What are the best practices for ensuring reproducibility in experiments involving this compound under varying environmental conditions?
- Moisture Control : Store the reagent over molecular sieves and use freshly distilled solvents.
- Standardized Protocols : Pre-dry glassware at 120°C and calibrate reaction temperatures (±2°C).
- Data Documentation : Record detailed spectral data (e.g., NMR peak integrals) and reaction times to identify variability sources .
Properties
IUPAC Name |
2,2-dimethylpropanedioyl dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c1-5(2,3(6)8)4(7)9/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXQAYQWVNXIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403917 | |
Record name | Dimethylmalonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5659-93-8 | |
Record name | Dimethylmalonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylmalonyl Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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